molecular formula C8H6N4O2 B1441324 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1269151-56-5

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B1441324
CAS No.: 1269151-56-5
M. Wt: 190.16 g/mol
InChI Key: GTSNCTFMMWKAIA-UHFFFAOYSA-N
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Description

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes

6-Formylpyrazolo[1,5-a]pyrimidine derivatives have been utilized as intermediates for the synthesis of functional fluorophores. These compounds exhibit significant fluorescence properties, making them useful as fluorescent probes in biological or environmental studies. For instance, some pyrazolo[1,5-a]pyrimidine derivatives demonstrated a strong fluorescence intensity with quantum yields up to 44%, indicating their potential as high-efficiency fluorescent materials (Castillo, Tigreros, & Portilla, 2018).

Synthesis of Antipyrine Hybrids

Pyrazolo[1,5-a]pyrimidine-antipyrine hybrids have been synthesized for their potential pharmacological applications. While these studies may include aspects of drug use and side effects, the synthesis techniques and the structure of these hybrids are relevant from a chemical research perspective (Kaping, Sunn, Singha, & Vishwakarma, 2020).

Chemical Synthesis Techniques

Research has focused on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. Studies have investigated different methods and conditions for synthesizing these compounds, contributing to the broader field of chemical synthesis and heterocyclic chemistry (Drev et al., 2014).

Fungicidal Applications

Some pyrazolo[1,5-a]pyrimidine analogues have shown promising fungicidal activity. This research area explores the potential of these compounds in agricultural and environmental applications, particularly in controlling fungal infections (Huppatz, 1985).

Electrophilic Substitutions

Studies have also investigated the electrophilic substitutions of pyrazolo[1,5-c]pyrimidines, expanding the understanding of chemical reactions involving these compounds. Such research is fundamental in organic chemistry, especially in the field of reaction mechanisms (Atta, 2011).

Properties

IUPAC Name

6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-7(14)6-2-11-12-3-5(4-13)1-10-8(6)12/h1-4H,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSNCTFMMWKAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.